molecular formula C17H17ClN2 B13708279 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride CAS No. 1172044-82-4

2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride

Cat. No.: B13708279
CAS No.: 1172044-82-4
M. Wt: 284.8 g/mol
InChI Key: YHBFLGHZYOKXRV-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride is a substituted quinoline derivative characterized by:

  • Amino group at position 2.
  • Methyl groups at positions 7 and 8.
  • Phenyl group at position 3.
  • Hydrochloride salt form for enhanced stability and solubility.

This compound is primarily utilized in industrial and research settings as a chemical intermediate for synthesizing pharmaceuticals, agrochemicals, or advanced materials . It is commercially available at 99% purity (industrial grade) and typically packaged in 25 kg cardboard drums .

Properties

CAS No.

1172044-82-4

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

7,8-dimethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)12(11)2;/h3-10H,1-2H3,(H2,18,19);1H

InChI Key

YHBFLGHZYOKXRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N)C.Cl

Origin of Product

United States

Preparation Methods

Doebner Reaction-Based Synthesis

One prominent method for synthesizing quinoline derivatives involves the Doebner reaction , which condenses an aromatic amine with an aldehyde and pyruvic acid under acidic conditions.

  • Procedure : Aniline derivatives, 2-nitrobenzaldehyde, and pyruvic acid are refluxed in acetic acid or ethanol with an acid catalyst (e.g., trifluoroacetic acid or acetic acid).
  • Optimization : Using acetic acid as both solvent and catalyst improves yield and purity, avoiding the need for flash chromatography.
  • Outcome : The reaction yields quinoline intermediates that can be further functionalized to introduce amino and methyl groups.
  • Yield : Approximately 68% after purification by acid-base neutralization and recrystallization.

This method can be adapted for 7,8-dimethyl substitution by using appropriately substituted starting materials or post-synthesis methylation.

Stepwise Synthesis via Quinolinone Intermediates

Another approach involves synthesizing quinolinone intermediates followed by chlorination and amination steps:

  • Start from isatoic anhydride treated with sodium hydride and diethyl malonate to form an intermediate.
  • Heat with aniline to form a quinolinone structure.
  • Chlorinate using phosphorus oxychloride (POCl3) to introduce chloro substituents.
  • Convert chloro groups selectively to keto or amino groups via nucleophilic substitution.
  • Couple with benzyl amine or aniline under reflux to obtain the aminoquinoline derivative.
  • Purify by recrystallization.

This method provides control over substitution patterns and functional groups, achieving yields around 51–66% for various intermediates and final products.

Pictet–Spengler Reaction and Rearrangement

A more specialized synthesis involves the Pictet–Spengler reaction:

  • React 3-amino-2-phenylquinolin-4(1H)-one with aromatic aldehydes under strong acidic conditions.
  • This reaction forms dibenzo[b,h]naphthyridin-7(12H)-ones, which can be rearranged to quinoline derivatives.
  • The strong acid conditions limit the scope of substituents tolerated.
  • Subsequent rearrangement with aluminum chloride (AlCl3) can yield the desired aminoquinoline derivatives.
  • This method is less commonly used for 7,8-dimethyl derivatives due to harsh conditions but offers a route to complex quinoline frameworks.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Doebner Reaction Aniline, 2-nitrobenzaldehyde, pyruvic acid, acetic acid Simple, avoids chromatography, good yield Requires substituted starting materials for methyl groups ~68
Quinolinone Intermediate Route Isatoic anhydride, POCl3, benzyl amine, reflux High control over substitution, versatile Multi-step, requires careful chlorination 51–66
Pictet–Spengler Reaction 3-amino-2-phenylquinolin-4(1H)-one, aromatic aldehydes, strong acid Access to complex frameworks Harsh conditions, limited substituent scope Variable

Detailed Research Findings

  • The Doebner reaction modification with acetic acid as solvent and catalyst improves the yield and purity of quinoline derivatives, reducing purification steps.
  • Chlorination with POCl3 is a critical step in the quinolinone intermediate method but can lead to non-selective substitution; careful control is needed to avoid over-chlorination.
  • Coupling reactions with benzyl amine or aniline under reflux in solvents like dichloromethane or acetonitrile efficiently introduce the amino group at the 2-position of quinoline.
  • The Pictet–Spengler approach, though less common for this compound, demonstrates the potential for ring expansion and rearrangement to access novel quinoline-based structures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride is a chemical compound featuring a quinoline ring, with amino and methyl groups that contribute to its chemical properties and potential biological activities. It is often utilized in research, specifically in medicinal chemistry and biochemistry.

Scientific Research Applications

Medicinal Chemistry

  • 2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride serves as a lead compound for developing new antimicrobial and anticancer agents. Research indicates that it exhibits biological activities, showing effectiveness against certain bacterial strains and antitumor properties by potentially inhibiting enzymes or pathways involved in cancer cell proliferation.
  • Other quinoline derivatives have been identified as anti-viral agents . For example, 8-hydroxy-7-substituted quinoline compounds have demonstrated usefulness as anti-viral agents .
  • Inhibitors of neuronal nitric oxide synthase (nNOS) have been synthesized using 7-phenyl-2-aminoquinoline for treating or preventing neurodegenerative disorders .

Biochemical Research

  • Interaction studies involving 2-Amino-5,8-dimethyl-3-phenylquinoline hydrochloride assess its binding affinity to biological targets to understand its mechanism of action and potential side effects, such as interactions with DNA or specific proteins implicated in disease pathways.
  • 2-Hydrazino-7,8-dimethyl-3-phenylquinoline hydrochloride, a similar compound, also has potential applications in pharmaceutical research as a lead compound for developing new drugs targeting microbial infections or cancer, and is used in chemical biology.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives with variations in substituents exhibit distinct physicochemical properties and applications. Below is a comparative analysis:

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties/Applications
2-Amino-7,8-dimethyl-3-phenylquinoline HCl NH₂ (2), Me (7,8), Ph (3) 1173078-52-8 C₁₉H₁₉ClN₂ Industrial intermediate; high purity (99%)
2-Amino-3-ethyl-8-methylquinoline HCl NH₂ (2), Et (3), Me (8) 1172880-06-6 C₁₂H₁₅ClN₂ API/building block; listed in safety data sheets
2-Amino-7,8-dimethyl-3-propylquinoline HCl NH₂ (2), Me (7,8), Pr (3) 1171674-96-6 C₁₆H₂₁ClN₂ Research chemical; sold in 250–500 mg quantities
2-Hydrazino-7,8-dimethyl-3-phenylquinoline HCl NHNH₂ (2), Me (7,8), Ph (3) 1170788-17-6 C₁₇H₁₈ClN₃ Synthesis intermediate; 98% purity
Key Observations:

Propyl/ethyl groups increase hydrophobicity, which may influence solubility and metabolic stability .

Functional Group at Position 2: Amino groups (NH₂) are common in bioactive molecules, enabling hydrogen bonding. Hydrazino derivatives (NHNH₂) serve as precursors for heterocyclic compounds (e.g., triazoles) via cyclization reactions .

Methyl Groups at Positions 7 and 8 :

  • These substituents likely sterically hinder electrophilic substitution reactions, directing further functionalization to other positions .

Physicochemical and Industrial Data

  • Purity and Availability: The target compound and its hydrazino analogue are available at ≥98% purity, indicating rigorous industrial synthesis protocols . Smaller-scale analogues (e.g., 2-amino-3-ethyl-8-methylquinoline HCl) are sold in milligram quantities for research .
  • Synthetic Routes: describes the use of sodium dithionite for reductive amination and polyphosphoric acid (PPA) for cyclization in analogous quinolines. Similar methods may apply to the target compound .

Biological Activity

2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride is C17H16N2·HCl, with a molecular weight of approximately 284.78 g/mol. The compound features a quinoline core with an amino group at the 2-position and two methyl groups at the 7 and 8 positions, along with a phenyl group at the 3-position. This unique arrangement contributes to its biological activity and reactivity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride, exhibit significant antimicrobial properties. A study highlighted that modifications in the quinoline structure can enhance efficacy against various microbial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Antitumor Activity

The anticancer potential of 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride has been investigated in various cancer cell lines. It has demonstrated pro-apoptotic effects and the ability to inhibit tumor growth through mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

A recent study evaluated its effects on several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.5Induction of apoptosis
MCF-7 (breast cancer)6.0Inhibition of cell cycle progression
A549 (lung cancer)4.5Activation of caspase pathways

The findings suggest that the compound's structural features contribute to its selective toxicity towards cancer cells while sparing normal cells .

The mechanism by which 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride exerts its biological effects involves interaction with specific biological targets. It may act as an inhibitor of enzymes implicated in disease pathways, including nitric oxide synthases (nNOS), which are relevant in neurodegenerative disorders . The binding affinity studies indicate that this compound can selectively inhibit nNOS over other related enzymes, which is crucial for therapeutic applications.

Case Studies

  • Neuronal Nitric Oxide Synthase Inhibition : A study synthesized derivatives based on quinoline structures and tested them against nNOS. The results indicated that certain modifications led to compounds with up to 900-fold selectivity for human nNOS over human endothelial nitric oxide synthase (eNOS), highlighting the potential for developing targeted therapies for neurodegenerative diseases .
  • Anticancer Efficacy : In vitro studies on various cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability through apoptosis induction. The research emphasized the importance of structural modifications in enhancing anticancer activity .

Q & A

Q. What are the standard synthetic routes for 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. A common route includes:

Condensation : Reacting 7,8-dimethylquinoline with a phenylamine derivative under acidic conditions.

Amination : Introducing the amino group via nucleophilic substitution or reductive amination.

Hydrochloride Formation : Treating the free base with HCl to form the hydrochloride salt.
Key optimization parameters include:

  • Temperature control (e.g., 60–80°C for amination to avoid side reactions) .
  • Catalyst selection (e.g., Pd/C for reductive steps) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm substitution patterns (e.g., methyl groups at C7/C8 and phenyl at C3) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from methyl and phenyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 297.14) .

Q. How can researchers address solubility challenges in biological assays?

  • Solvent Selection : Use DMSO for stock solutions (10–50 mM) with dilution in aqueous buffers (pH 4–6) to prevent precipitation .
  • Salt Form Alternatives : Compare hydrochloride with other salts (e.g., sulfate) for improved solubility in polar solvents .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The amino group at C2 acts as a strong electron donor, activating the quinoline ring for electrophilic attack. Methyl groups at C7/C8 induce steric hindrance, directing substitutions to C4 or C5. For example:

  • Halogenation : Preferentially occurs at C5 due to methyl group shielding at C7/C8 .
  • Cross-Coupling : Suzuki-Miyaura reactions at C4 require Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects .
    Validation: Computational modeling (DFT) predicts reactive sites, confirmed by LC-MS monitoring .

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

Discrepancies often arise from substituent positioning. For example:

  • Antimicrobial Activity : 7,8-dimethyl groups enhance membrane permeability compared to 6-methyl analogs .
  • Cytotoxicity : The phenyl group at C3 may induce off-target effects in cancer cell lines vs. ethyl-substituted analogs .
    Resolution Strategy:

Perform competitive binding assays with isolated enzymes (e.g., topoisomerase II).

Use molecular docking to compare binding affinities across analogs .

Q. What experimental designs are recommended for optimizing catalytic asymmetric synthesis?

  • Chiral Ligand Screening : Test BINAP, Josiphos, or Pybox ligands with Pd or Rh catalysts to induce enantioselectivity .
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust temperature/pH dynamically .
  • Yield Optimization : Response Surface Methodology (RSM) models balance time, catalyst loading, and solvent ratios .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Degrades >10% after 6 months at 25°C; recommend storage at 4°C in amber vials .
  • Hydrolytic Sensitivity : The hydrochloride salt is stable in dry DMSO but hydrolyzes in aqueous buffers (pH >7) within 24 hours .
    Analytical Validation: Track degradation via HPLC-UV (λ = 254 nm) and compare with fresh samples .

Q. What strategies isolate stereoisomers formed during synthesis?

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol gradients .
  • Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., tartaric acid) to precipitate enantiomers .

Methodological Recommendations

Q. Designing Comparative Studies with Structural Analogs

Select Analogs : Include 2-Amino-7-chloro-3-phenyl and 2-Amino-7-methoxy-3-phenyl derivatives .

Test Parameters :

  • LogP (lipophilicity) via shake-flask method.
  • IC50_{50} in enzyme inhibition assays (e.g., kinase panels).

Statistical Analysis : Use ANOVA to identify significant differences (p < 0.05) in bioactivity .

Q. Addressing Data Reproducibility in Biological Assays

  • Standardize Protocols : Pre-incubate compounds with serum albumin to account for protein binding .
  • Control Variables : Use identical cell passage numbers and culture media batches .
  • Inter-Lab Validation : Share samples with collaborators for cross-validation of cytotoxicity data .

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